Ethyl 2-(2-ethoxy-2-oxoethyl)-6-methyl-4-oxo-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)-6-methyl-4-oxo-4H-pyran-3-carboxylate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)-6-methyl-4-oxo-4H-pyran-3-carboxylate typically involves esterification reactions. One common method is the reaction between an appropriate carboxylic acid and an alcohol in the presence of an acid catalyst. For instance, the reaction of 6-methyl-4-oxo-4H-pyran-3-carboxylic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base can yield the desired ester . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-ethoxy-2-oxoethyl)-6-methyl-4-oxo-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoethyl)-6-methyl-4-oxo-4H-pyran-3-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anticancer properties, is ongoing.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-6-methyl-4-oxo-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-(2-ethoxy-2-oxoethyl)-6-methyl-4-oxo-4H-pyran-3-carboxylate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
What sets this compound apart is its more complex structure, which allows for a wider range of chemical reactions and applications.
Properties
CAS No. |
62615-90-1 |
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Molecular Formula |
C13H16O6 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)-6-methyl-4-oxopyran-3-carboxylate |
InChI |
InChI=1S/C13H16O6/c1-4-17-11(15)7-10-12(13(16)18-5-2)9(14)6-8(3)19-10/h6H,4-5,7H2,1-3H3 |
InChI Key |
KXVXVFRIVCOLGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)C=C(O1)C)C(=O)OCC |
Origin of Product |
United States |
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